(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone
描述
属性
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-16-5-4-11-28(14-16)25(30)21-13-22(18-6-8-20(33-3)9-7-18)26-24-23(21)17(2)27-29(24)19-10-12-34(31,32)15-19/h6-9,13,16,19H,4-5,10-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPKSMRLCLNUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a complex pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. Pyrazolo[3,4-b]pyridines are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step processes that can include cyclization reactions and modifications of existing frameworks. A recent study synthesized a library of such compounds using a combination of 5-aminopyrazoles and α-oxoketene dithioacetals under acidic conditions. This method has been shown to yield high purity and diverse derivatives suitable for biological evaluation .
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 56 nM against tropomyosin receptor kinase A (TRKA), which is involved in cancer cell proliferation and survival . The compound may share similar mechanisms of action due to its structural analogies.
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of pyrazolo[3,4-b]pyridines. These compounds have been reported to inhibit β-amyloid aggregation, which is crucial in Alzheimer's disease pathology. Fluorescent microscopy studies revealed that certain derivatives bind selectively to amyloid plaques in brain slices from Alzheimer's patients .
Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridines have also been explored for their anti-inflammatory effects. They act as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses. Inhibition of PDE4 can lead to reduced inflammation and improved outcomes in diseases characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-b]pyridine derivatives is heavily influenced by their substitution patterns. For example:
- N1 Position : Methyl substitutions at the N1 position are common and enhance solubility and bioactivity.
- C3 Position : The presence of electron-donating groups at C3 has been linked to increased potency against various targets.
A comprehensive analysis of over 300,000 derivatives has shown that specific substituents can significantly impact both efficacy and selectivity towards biological targets .
Case Study 1: TRKA Inhibition
In a study focusing on TRKA inhibition, a derivative with a similar scaffold exhibited notable selectivity for cancer cell lines over normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects on healthy tissues.
Case Study 2: Alzheimer’s Disease
Another study investigated the binding affinity of pyrazolo[3,4-b]pyridine derivatives to amyloid plaques. The results suggested that modifications at the C6 position could enhance binding affinity and specificity for β-amyloid aggregates, providing insights into potential diagnostic applications for Alzheimer's disease .
相似化合物的比较
Structural Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Unlike chromenone-fused derivatives , the absence of a fused coumarin system may reduce planarity, altering binding interactions.
- The 3-methylpiperidin-1-yl methanone group introduces a tertiary amine, contrasting with simpler alkyl or aryl substituents in analogs .
Physicochemical Properties (Inferred from Structural Analogs)
- Solubility: The sulfone and methoxyphenyl groups likely enhance aqueous solubility compared to non-polar analogs (e.g., fluorophenyl derivatives in ).
- LogP: Estimated higher than coumarin-based pyrazolo-pyridines due to the 3-methylpiperidine group but lower than fluorinated chromenones .
- Thermal Stability : Sulfone-containing compounds typically exhibit higher melting points (e.g., 227–230°C for a related sulfone derivative in ).
常见问题
Basic: What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridine core?
Answer:
The pyrazolo[3,4-b]pyridine core can be synthesized via cyclocondensation of 3-aminopyrazoles with β-keto esters or via palladium-catalyzed cross-coupling reactions. For example, stepwise assembly of the pyrazole and pyridine rings using Suzuki-Miyaura coupling for introducing the 4-methoxyphenyl group ( ). Optimize reaction conditions (e.g., THF/water solvent systems, 50–60°C) to improve yields. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are critical for regioselectivity .
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Pyrazole formation | 3-Aminopyrazole, β-keto ester, HCl/EtOH | 60–75% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 70–85% |
Basic: How can purity and structural integrity be verified post-synthesis?
Answer:
Use a combination of:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time ~12–15 min, ≥95% purity).
- NMR : Confirm substituent positions (e.g., 4-methoxyphenyl singlet at δ 3.8 ppm in H NMR; pyrazole C-H at δ 8.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Match calculated vs. observed molecular ions (e.g., [M+H]⁺ expected m/z 507.2154) .
Advanced: What computational methods predict this compound’s biological target?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to kinase ATP pockets (e.g., JAK2 or PI3Kα).
- Pharmacophore mapping : Align with known inhibitors (e.g., 1,1-dioxidotetrahydrothiophene mimics sulfone groups in kinase binders).
- QSAR models : Train on pyrazolo-pyridine derivatives to predict IC₅₀ values for target enzymes.
Advanced: How to resolve contradictions in reported biological activity across assays?
Answer:
- Assay standardization : Control variables (e.g., ATP concentration in kinase assays).
- Off-target profiling : Use broad-panel screening (e.g., Eurofins PharmaScan) to identify secondary targets.
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects.
Table 2: Hypothetical Activity Variation in Kinase Assays
| Assay System | Reported IC₅₀ (nM) | Proposed Reason |
|---|---|---|
| HEK293 cells | 50 ± 5 | Membrane permeability |
| Recombinant enzyme | 200 ± 20 | Solubility limitations |
Basic: What handling/storage conditions ensure compound stability?
Answer:
- Storage : -20°C in amber vials under argon; desiccate to prevent hydrolysis of the methanone group.
- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular irritation (GHS Category 2B) .
- Stability testing : Monitor degradation via HPLC monthly; shelf-life >6 months under recommended conditions .
Advanced: How to elucidate the role of the 1,1-dioxidotetrahydrothiophen-3-yl group in target binding?
Answer:
- Crystallography : Co-crystallize with target kinase (e.g., PDB deposition for binding mode analysis).
- Mutagenesis : Replace sulfone group with non-polar moieties (e.g., cyclopentane) and compare ΔG via ITC.
- DFT calculations : Map electrostatic potential to assess sulfone’s hydrogen-bonding contribution.
Basic: What in vitro assays screen for kinase inhibition activity?
Answer:
- TR-FRET assays : Measure ATP competition using recombinant kinases (e.g., EGFR, VEGFR2).
- Cell proliferation assays : Use MTT in cancer lines (e.g., HCT-116) with IC₅₀ <100 nM as hit criteria.
- Selectivity panels : Test against 50+ kinases (e.g., DiscoverX KinomeScan) to identify off-target effects.
Advanced: How to design a SAR study for the 4-methoxyphenyl substituent?
Answer:
- Substituent variation : Synthesize analogs with -OCH₃ replaced by -CF₃, -Cl, or -H.
- Binding free energy : Calculate via MM-PBSA to correlate substituent hydrophobicity with activity.
- Pharmacokinetics : Assess metabolic stability (e.g., CYP3A4 inhibition) for lead optimization .
Table 3: Hypothetical SAR Data for 4-Substituents
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| -OCH₃ | 50 | 3.2 |
| -CF₃ | 120 | 3.8 |
| -H | 300 | 2.5 |
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